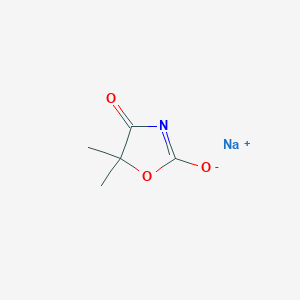
sodium;5,5-dimethyl-4-oxo-1,3-oxazol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;5,5-dimethyl-4-oxo-1,3-oxazol-2-olate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “sodium;5,5-dimethyl-4-oxo-1,3-oxazol-2-olate” involves specific reaction conditions and reagents. The synthetic routes typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and optimized reaction conditions to ensure consistent quality and high yields. The industrial production methods may also include purification steps to remove impurities and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “sodium;5,5-dimethyl-4-oxo-1,3-oxazol-2-olate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.
Major Products: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can vary widely and are often tailored to meet the needs of specific applications in research and industry.
Scientific Research Applications
The compound with the identifier “sodium;5,5-dimethyl-4-oxo-1,3-oxazol-2-olate” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be studied for its effects on biological systems and its potential as a therapeutic agent. In medicine, the compound could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be utilized in the production of materials, chemicals, or other products.
Mechanism of Action
The mechanism of action of the compound with the identifier “sodium;5,5-dimethyl-4-oxo-1,3-oxazol-2-olate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry.
Comparison with Similar Compounds
Similar Compounds: The compound with the identifier “sodium;5,5-dimethyl-4-oxo-1,3-oxazol-2-olate” can be compared to other similar compounds based on its chemical structure and properties. Similar compounds may include those with related functional groups or similar molecular frameworks.
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the resulting properties. These unique features make it valuable for certain applications and distinguish it from other similar compounds.
Conclusion
The compound with the identifier “this compound” is a versatile chemical entity with a wide range of applications in scientific research and industry Its unique properties and the ability to undergo various chemical reactions make it a valuable tool for researchers and industrial applications
Properties
IUPAC Name |
sodium;5,5-dimethyl-4-oxo-1,3-oxazol-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.Na/c1-5(2)3(7)6-4(8)9-5;/h1-2H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGHQPIPPHGSGP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N=C(O1)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N=C(O1)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













